5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro-difluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-difluoromethoxybenzene with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it has been studied as an inhibitor of Janus kinase (JAK), which plays a role in cytokine signaling pathways involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine: This compound shares a similar core structure but differs in its specific substitutions and functional groups.
5-chloro-2-difluoromethoxyphenylmethanol: Another related compound with a different functional group, which affects its chemical properties and applications.
Uniqueness
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as JAK, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H8ClF2N3O |
---|---|
Molekulargewicht |
259.64 g/mol |
IUPAC-Name |
5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H8ClF2N3O/c11-5-1-2-8(17-10(12)13)6(3-5)9-7(14)4-15-16-9/h1-4,10H,14H2,(H,15,16) |
InChI-Schlüssel |
GFQGPLNAPUIFRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=NN2)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.